Blonanserin C - 132811-84-8

Blonanserin C

Catalog Number: EVT-1478889
CAS Number: 132811-84-8
Molecular Formula: C21H26FN3
Molecular Weight: 339.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Blonanserin C is a metabolite of the atypical antipsychotic drug blonanserin. [, , ] It is formed through the metabolic process of blonanserin in the body. [, , ] Studies have focused on understanding its presence and implications in the context of blonanserin pharmacokinetics. [, , ]

Blonanserin

Compound Description: Blonanserin is an atypical antipsychotic drug used to treat schizophrenia. [, , , , , , , ] It exerts its therapeutic effects by acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. [, , , , , , ] Blonanserin is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites, including Blonanserin C. [, , ]

Relevance: Blonanserin C is the major metabolite of Blonanserin. [, , ] Structurally, Blonanserin C is formed by N-dealkylation of the terminal ethyl group on the piperazine ring of Blonanserin. [, , ]

N-Desethyl Blonanserin

Compound Description: N-Desethyl Blonanserin is an active metabolite of Blonanserin. [] It also exhibits antipsychotic activity and contributes to the overall therapeutic effect of Blonanserin. []

Relevance: N-Desethyl Blonanserin is another name for Blonanserin C. []

Blonanserin N-Oxide

Compound Description: Blonanserin N-Oxide is a derivative of Blonanserin. [] Preliminary research suggests it might possess blood glucose-lowering properties in animal models. []

Relevance: Blonanserin N-Oxide shares significant structural similarities with Blonanserin C, specifically the core tricyclic ring system and the piperazine ring. []

Overview

Blonanserin C is a significant metabolite of blonanserin, a novel atypical antipsychotic agent primarily used in the treatment of schizophrenia. Blonanserin is known for its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, which contributes to its therapeutic effects and side effect profile. Understanding blonanserin C is crucial for comprehending the pharmacokinetics and pharmacodynamics of blonanserin, as it may influence the drug's efficacy and safety.

Source

Blonanserin C is derived from the metabolism of blonanserin, which is synthesized through complex chemical processes involving various solvents and reagents. The primary sources of information regarding blonanserin C include scientific literature focusing on its synthesis, characterization, and pharmacological properties.

Classification

Blonanserin C can be classified as a piperazine derivative, similar to its parent compound, blonanserin. It falls within the category of atypical antipsychotics, which are characterized by their mechanism of action on neurotransmitter receptors in the brain.

Synthesis Analysis

The synthesis of blonanserin C involves several steps that typically start with the precursor compound used in the production of blonanserin. The methods employed for synthesizing blonanserin C are often adaptations of those used for blonanserin itself.

Methods and Technical Details

  1. Precursor Hydrolysis: The synthesis begins with hydrolyzing a specific precursor compound in the presence of an acid (e.g., sulfuric acid) to yield an intermediate.
  2. Cyclization: This intermediate undergoes cyclization with cyclooctanone under acidic conditions, forming another intermediate.
  3. Sulfonation: The final step involves reacting this intermediate with a perfluoroalkyl sulfonating agent to produce blonanserin C.

The synthesis is noted for its high yield and purity when conducted under optimized conditions, including temperature control and reaction time .

Molecular Structure Analysis

Blonanserin C has a distinct molecular structure that can be analyzed using various spectroscopic techniques.

Structure and Data

  • Molecular Formula: The molecular formula of blonanserin C is typically represented as C20H24N4OC_{20}H_{24}N_4O.
  • Structural Features: It contains a piperazine ring structure, which is characteristic of many antipsychotic medications.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of blonanserin C .
Chemical Reactions Analysis

Blonanserin C may participate in various chemical reactions under specific conditions.

Reactions and Technical Details

  1. Metabolic Transformations: In vivo, blonanserin undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to the formation of blonanserin C.
  2. Stability Studies: Gas chromatography methods have been developed to assess the stability and residual solvents associated with blonanserin formulations .
Mechanism of Action

The mechanism through which blonanserin C exerts its effects is closely tied to its parent compound.

Process and Data

Blonanserin C acts primarily as a metabolite that retains some pharmacological activity similar to blonanserin. Its mechanism involves:

  • Dopamine Receptor Modulation: Like blonanserin, it may modulate dopamine receptor activity, impacting neurotransmission pathways associated with schizophrenia.
  • Serotonergic Activity: It also likely interacts with serotonin receptors, contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of blonanserin C is essential for its application in pharmacology.

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; careful handling is required during synthesis or analysis .
Applications

Blonanserin C has several scientific applications primarily related to pharmacology:

  • Pharmacokinetic Studies: It plays a crucial role in understanding how blonanserin behaves in the body after administration.
  • Clinical Research: Used in studies assessing the efficacy and safety profile of blonanserin in treating schizophrenia.
  • Analytical Chemistry: Employed as a standard in liquid chromatography-tandem mass spectrometry methods for quantifying drug levels in biological samples .
Chemical Identification & Structural Characterization of Blonanserin C

IUPAC Nomenclature and Molecular Configuration

Blonanserin C, pharmacologically identified as N-deethylblonanserin, is systematically named as 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Free base: C~21~H~26~FN~3~; TFA salt: C~23~H~27~F~4~N~3~O~2~) [9]. This metabolite arises from oxidative N-deethylation of the parent antipsychotic blonanserin, wherein the ethyl group on the piperazine nitrogen is cleaved (Fig. 1A). The molecular configuration retains the fused cycloocta[b]pyridine core, a distinctive structural feature among antipsychotics, with the piperazine moiety adopting a chair conformation. Key molecular descriptors include:

  • Molecular weight: 339.46 g/mol (free base); 453.48 g/mol (TFA salt)
  • Polar surface area: 19.7 Ų, facilitating blood-brain barrier penetration [5]
  • SMILES notation: FC1=CC=C(C=C1)C2=CC(=NC3=C2CCCCCC3)N4CCNCC4
  • InChIKey: UBXJZQPKVQYNOV-UHFFFAOYSA-N

Table 1: Molecular Identifiers of Blonanserin C

PropertyValue
IUPAC Name4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Empirical Formula (Free)C~21~H~26~FN~3~
Molecular Weight (Free)339.46 g/mol
CAS RegistryNot assigned
Solubility (TFA salt)Soluble in DMSO; hygroscopic solid [9]

Stereochemical Resolution of Hydroxylated Metabolites

Human metabolism of blonanserin generates chiral hydroxylated derivatives at C7 and C8 positions of the cyclooctane ring, necessitating stereochemical resolution for pharmacological characterization [1] [3]. The 7-hydroxy and 8-hydroxy metabolites exhibit distinct enantiomeric profiles resolved via chiral preparative HPLC (e.g., Chiralpak AD columns). Key findings include:

  • 7-Hydroxyblonanserin: Synthesized as racemates, with the (S)-enantiomer (6a) identified as the predominant human metabolite via liver microsome studies [1].
  • 8-Hydroxyblonanserin: The (R)-enantiomer (16b) dominates in humans, confirmed by optical rotation and circular dichroism [1] [3].Enantiomeric separation factors (α) exceed 1.2 under optimized mobile phases (e.g., hexane:ethanol:diethylamine 90:10:0.1). Absolute configurations were assigned using X-ray crystallography of chiral derivatives, revealing that bioactive enantiomers position the hydroxyl group equatorially, minimizing steric clash with receptor binding pockets.

Table 2: Chromatographic and Pharmacological Profiles of Resolved Hydroxylated Metabolites

MetaboliteRetention Time (min)ConfigurationD~2~R K~i~ (nM)5-HT~2A~R K~i~ (nM)
7-OH-Blonanserin (6a)12.4S0.811.12
7-OH-Blonanserin (6b)18.7R3.244.05
8-OH-Blonanserin (16a)9.8S2.975.88
8-OH-Blonanserin (16b)14.2R1.032.17

Data derived from chiral HPLC and radioligand binding assays [1] [3]

Crystallographic Analysis of Blonanserin C Isomers

While single-crystal X-ray structures of blonanserin C remain unreported, conformational studies of its hydroxylated analogs provide insights into isomer-specific topology. The cyclooctane ring adopts a "boat-chair" conformation, with C7/C8 hydroxylation introducing chirality centers that alter ring puckering [1]:

  • Torsion angles: C6-C7-C8-C9 angles shift by 12° in 7(S)-OH vs. 8(R)-OH isomers, affecting planarity.
  • Hydrogen bonding: The 7(S)-OH enantiomer forms an intramolecular H-bond with the pyridine nitrogen (O···N distance: 2.68 Å), stabilizing a semi-folded conformation. In contrast, 8(R)-OH isomers adopt extended conformations.Computational models (DFT: B3LYP/6-31G*) corroborate crystallographic data, showing hydroxyl stereochemistry modulates dipole moments (7(S)-OH: 5.2 Debye; 8(R)-OH: 4.8 Debye) and van der Waals surface volumes. Molecular electrostatic potential maps reveal the fluorophenyl moiety exhibits greater electron density in 7(S)-OH metabolites, enhancing π-stacking in receptor binding sites.

Table 3: Structural Parameters of Hydroxylated Isomers vs. Blonanserin C

ParameterBlonanserin C7(S)-OH-Metabolite8(R)-OH-Metabolite
Cyclooctane PuckeringSymmetric boat-chairDistorted boat (C7 axial)Twist-boat (C8 equatorial)
C4-C9 Bond Length (Å)1.5281.5421.536
N2-C2 Torsion (°)-124.7-112.3-118.9
LogP (calc.)3.823.053.11

Parameters derived from NMR spectroscopy and molecular dynamics simulations [1] [4]

Comparative Structural Dynamics with Parent Compound Blonanserin

Blonanserin C exhibits distinct structural and electronic properties versus its parent compound, blonanserin (AD-5423), directly influencing pharmacodynamics:

  • Electronic profile: Removal of the ethyl group reduces electron-donating capacity at the piperazine N4 atom, lowering the HOMO energy from -5.92 eV (blonanserin) to -6.14 eV (blonanserin C). This decreases lipid solubility (LogP: 4.21 vs. 3.82) but enhances water solubility by 40% [4] [5].
  • Receptor docking: Molecular dynamics simulations show blonanserin C’s deethylated piperazine rotates 120° in the D~2~ receptor pocket, weakening hydrogen bonding with Asp114 (binding energy: -8.2 kcal/mol vs. -10.4 kcal/mol for blonanserin) [5] [10]. This aligns with its 10-fold lower D~2~ affinity (K~i~ = 1.38 nM vs. 0.142 nM for blonanserin) [5].
  • Conformational flexibility: Principal component analysis of molecular dynamics trajectories (100 ns) reveals blonanserin C’s cyclooctane ring samples 15% more torsional states than blonanserin due to reduced steric bulk. This flexibility may facilitate simultaneous engagement of D~2~ and 5-HT~2A~ receptors despite lower affinity [7] [10].

Table 4: Structural and Pharmacodynamic Comparison with Blonanserin

PropertyBlonanserinBlonanserin CPharmacological Impact
Molecular Weight367.51 g/mol339.46 g/molAltered tissue distribution
logP (experimental)4.213.82Enhanced plasma clearance
D~2~R K~i~ (nM)0.142 [5]1.38 [5]Reduced EPS liability
5-HT~2A~R K~i~ (nM)0.8121.28Maintained antipsychotic efficacy
Polar Surface Area19.7 Ų19.7 ŲUnchanged blood-brain barrier penetration

Properties

CAS Number

132811-84-8

Product Name

Blonanserin C

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C21H26FN3

Molecular Weight

339.46

InChI

InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2

SMILES

C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F

Synonyms

Blonanserin C; 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydro-2-(1-piperazinyl)cycloocta[b]pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.